An In-depth Technical Guide to 3,5,5-Trimethylhexyl Acrylate: Properties, Synthesis, and Advanced Applications
An In-depth Technical Guide to 3,5,5-Trimethylhexyl Acrylate: Properties, Synthesis, and Advanced Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core chemical properties, synthesis, and application potential of 3,5,5-trimethylhexyl acrylate (TMHA). We will move beyond simple data recitation to explore the causal relationships between its unique structure and its functional behavior in polymeric systems, providing field-proven insights into its utility in advanced materials and speculating on its potential in biomedical applications.
Introduction: The Significance of Branched-Chain Acrylates
In the vast landscape of acrylic monomers, 3,5,5-trimethylhexyl acrylate (CAS No. 45125-0-9) distinguishes itself through its bulky, branched aliphatic side chain. Unlike its linear counterparts, the isononyl group introduces significant steric hindrance. This structural feature is not a trivial distinction; it is the primary determinant of the monomer's unique contribution to polymer properties. Polymers incorporating TMHA exhibit enhanced flexibility, improved toughness, lower volumetric shrinkage during polymerization, and increased hydrophobicity. These characteristics make TMHA a valuable component in the formulation of high-performance coatings, adhesives, and specialty polymers. This guide will provide the foundational knowledge required to harness these properties for innovative applications.
Section 1: Core Physicochemical Properties
A thorough understanding of a monomer's fundamental properties is critical for its effective use in experimental design and formulation. The key physicochemical properties of 3,5,5-trimethylhexyl acrylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 45125-03-9 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [2][3] |
| Molecular Weight | 198.30 g/mol | [2][3] |
| IUPAC Name | 3,5,5-trimethylhexyl prop-2-enoate | [2] |
| Appearance | Colorless Liquid | |
| Density | 0.875 g/mL at 25 °C | [1] |
| Boiling Point | 55 °C at 0.4 mmHg | [1] |
| Melting Point | -34 °C | [1] |
| Refractive Index (n20/D) | 1.437 | [1] |
| Flash Point | 89 °C (192.2 °F) - closed cup | |
| Inhibitor | 20-120 ppm Monomethyl ether hydroquinone (MEHQ) is typically added to prevent spontaneous polymerization. | [1] |
Section 2: Synthesis and Purification
The most common and industrially viable method for synthesizing 3,5,5-trimethylhexyl acrylate is the direct acid-catalyzed esterification of 3,5,5-trimethylhexanol with acrylic acid.
Reaction Mechanism: Fischer Esterification
The synthesis follows the classic Fischer esterification mechanism. The alcohol (3,5,5-trimethylhexanol) nucleophilically attacks the protonated carbonyl carbon of acrylic acid. Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the ester product. An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is required to protonate the acrylic acid, making it more electrophilic and accelerating the reaction. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, typically using a Dean-Stark apparatus.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure adapted from methods for analogous acrylate esters.[4][5] Causality: The molar excess of the alcohol can be used to shift the equilibrium, but removing water is more efficient. Toluene is an excellent solvent as it forms an azeotrope with water, facilitating its removal. The nitrogen atmosphere is crucial to prevent the radical polymerization of the acrylate product at elevated temperatures.
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add 3,5,5-trimethylhexanol (1.0 mol, 144.25 g), acrylic acid (1.2 mol, 86.47 g), p-toluenesulfonic acid monohydrate (0.02 mol, 3.8 g), a polymerization inhibitor such as MEHQ (200 ppm), and toluene (200 mL).
-
Reaction: Purge the system with nitrogen for 15 minutes. Begin stirring and heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction for 4-6 hours, or until the theoretical amount of water (1.0 mol, 18 mL) has been collected. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure 3,5,5-trimethylhexyl acrylate.
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Section 3: Polymerization Behavior and Methodologies
The acrylate group of TMHA is highly susceptible to radical polymerization, which is the primary route to synthesizing polymers incorporating this monomer. The bulky side group influences polymerization kinetics and the final polymer properties.
Free-Radical Polymerization (FRP)
FRP is a robust and common method for polymerizing acrylates. The process involves initiation, propagation, and termination steps.[6] Expertise: For bulky acrylates like TMHA, the termination rate constant may be lower compared to smaller acrylates due to steric hindrance, which can affect the overall polymerization rate. Intramolecular chain transfer (backbiting) is a known phenomenon in acrylate polymerization and can lead to short-chain branching.
Illustrative FRP Protocol:
-
Preparation: In a Schlenk flask, dissolve 3,5,5-trimethylhexyl acrylate (10.0 g, 50.4 mmol) and the initiator azobisisobutyronitrile (AIBN) (0.083 g, 0.50 mmol, 1:100 initiator-to-monomer ratio) in 20 mL of an appropriate solvent (e.g., toluene or anisole).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
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Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the polymer by filtration, re-dissolve it in a minimal amount of a good solvent (e.g., THF), and re-precipitate. Dry the final polymer under vacuum until a constant weight is achieved.
Controlled Radical Polymerization (CRP)
Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers).[7][8][9] Trustworthiness: The success of CRP relies on establishing a rapid dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. This minimizes termination events, allowing chains to grow simultaneously and in a controlled manner. For a bulky monomer like TMHA, optimization of the catalyst/ligand system (for ATRP) or the chain transfer agent (for RAFT) is crucial to ensure efficient activation of the dormant species without excessive side reactions.
Section 4: Advanced Applications and Future Outlook
The unique properties imparted by the 3,5,5-trimethylhexyl group make polymers derived from TMHA highly suitable for a range of advanced applications.
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Coatings and Adhesives: The bulky side chain disrupts tight polymer packing, leading to increased flexibility and toughness. This is highly desirable in coatings that must resist cracking and in pressure-sensitive adhesives that require a balance of tack and shear strength. Furthermore, the monomer's low volumetric shrinkage during UV curing leads to better dimensional stability and reduced stress in the final film.
-
Hydrophobic Surfaces: The long, branched alkyl chain significantly increases the hydrophobicity of the polymer surface. This property is beneficial for creating water-repellent coatings, protective films, and materials with reduced environmental degradation.
Perspective in Drug Development and Biomaterials
While direct applications of TMHA in drug delivery are not yet widely documented, its properties suggest significant potential. The field of drug delivery often utilizes polymeric materials as carriers, coatings, or matrices.[10][11]
-
Medical Device Coatings: Biocompatible polymers are essential for coating medical devices to improve their interface with biological tissues.[11] A hydrophobic, flexible polymer based on TMHA could potentially be used to create durable, lubricious, or anti-fouling coatings for catheters, implants, or surgical tools. Its hydrophobicity could help in reducing protein adsorption, a common cause of device failure.
-
Hydrophobic Drug Delivery: For poorly water-soluble (hydrophobic) drugs, formulating a delivery system can be challenging. Polymers and hydrogels incorporating TMHA could create hydrophobic domains within a larger matrix, serving as reservoirs for these drugs.[10][12] This could enable sustained release profiles and protect the drug from premature degradation. The flexibility imparted by TMHA could also be beneficial in creating soft, conformable drug delivery patches or implants.
Section 5: Safety and Handling
As with all acrylate monomers, proper safety precautions are essential.
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Hazards: 3,5,5-Trimethylhexyl acrylate is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).[2]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dark, well-ventilated area, away from heat, sources of ignition, and strong oxidizing agents. The container should be tightly sealed. The presence of an inhibitor is critical for preventing spontaneous polymerization during storage.
Conclusion
3,5,5-Trimethylhexyl acrylate is a specialty monomer that offers a unique combination of properties—flexibility, hydrophobicity, and low shrinkage—directly attributable to its branched isononyl side chain. While well-established in the coatings and adhesives industries, its potential in more advanced fields, including biomedical materials and drug delivery, is an exciting area for future research. A fundamental understanding of its synthesis, polymerization behavior, and structure-property relationships, as outlined in this guide, is the first step toward unlocking its full potential in developing next-generation materials.
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